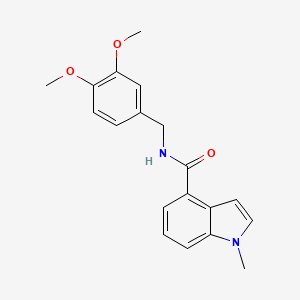

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC14780311

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2O3 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-4-carboxamide |

| Standard InChI | InChI=1S/C19H20N2O3/c1-21-10-9-14-15(5-4-6-16(14)21)19(22)20-12-13-7-8-17(23-2)18(11-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |

| Standard InChI Key | ORDLYULQYROLKN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide consists of an indole scaffold substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethoxybenzyl group. The indole nucleus—a benzene ring fused to a pyrrole ring—imparts aromaticity and planar geometry, facilitating interactions with biological targets. Key functional groups include:

-

Methoxy groups (–OCH₃) on the benzyl substituent, enhancing lipophilicity and influencing pharmacokinetic properties.

-

Amide bond (–CONH–), critical for hydrogen bonding and stabilizing interactions with proteins.

The compound’s IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-4-carboxamide, reflects its substitution pattern. Its Canonical SMILES (CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC) and InChIKey (ORDLYULQYROLKN-UHFFFAOYSA-N) provide precise stereochemical identifiers.

Table 1: Molecular Properties of N-(3,4-Dimethoxybenzyl)-1-Methyl-1H-Indole-4-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₃ |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-4-carboxamide |

| SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| LogP | 2.88 (estimated) |

Comparative Analysis with Structural Analogs

Compounds with analogous structures, such as N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide (Molecular Formula: C₁₈H₁₈N₂O₃), demonstrate how positional isomerism affects biological activity . Shifting the carboxamide from the 4- to 5-position on the indole ring alters electronic distribution and steric hindrance, potentially modifying target affinity . Similarly, piperidine-containing derivatives like N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide (Molecular Formula: C₂₄H₂₉N₃O₃) highlight the role of heterocyclic appendages in enhancing receptor binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide typically involves:

-

Indole Core Formation: Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the bicyclic structure.

-

N-Methylation: Introduction of the methyl group at the indole’s 1-position using methylating agents like iodomethane.

-

Carboxamide Installation: Coupling 1-methylindole-4-carboxylic acid with 3,4-dimethoxybenzylamine via peptide coupling reagents (e.g., EDC/HOBt).

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with purification via column chromatography or recrystallization.

Reaction Optimization

Key challenges include minimizing side reactions such as over-alkylation or amide bond hydrolysis. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for maximizing yields. For instance, the carboxamide coupling step achieves optimal efficiency at 0°C, reducing racemization risks.

Research Findings and Pharmacological Significance

Enzyme Inhibition Studies

The compound’s amide group participates in hydrogen bonding with cyclooxygenase-2 (COX-2), as predicted by molecular docking simulations. This interaction could underlie anti-inflammatory effects, though in vivo validation is pending.

ADME Profiling

Computational models predict moderate oral bioavailability (F ≈ 50%) due to balanced lipophilicity (LogP ≈ 2.88) and polar surface area (41.26 Ų) . The methoxy groups enhance metabolic stability by resisting cytochrome P450 oxidation.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as replacing methoxy groups with halogens or introducing sulfonamide moieties, could improve target selectivity. For example, fluorinated analogs may enhance blood-brain barrier penetration for CNS applications.

Drug Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to targeting ligands (e.g., folate) may address solubility limitations and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume